molecular formula C23H24N2O B5882008 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one

1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one

Cat. No. B5882008
M. Wt: 344.4 g/mol
InChI Key: HJIGFXRPYGSLHX-HBKJEHTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one, also known as QPD, is a quinoline-based compound that has been the subject of significant scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. QPD is a versatile molecule that exhibits a range of interesting properties, including fluorescence, photochromism, and chelation, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is not fully understood, but it is believed to be related to its ability to chelate metal ions and to form complexes with biomolecules. 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been shown to interact with various enzymes and proteins, including DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial activity. 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is its versatility, which makes it suitable for a wide range of applications. 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one. One area of research that is currently being explored is the development of new anti-cancer drugs based on 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one. Another area of research is the use of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one as a building block for the synthesis of new fluorescent materials with potential applications in optoelectronic devices. Additionally, 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has potential applications in the development of new sensors for the detection of metal ions in biological samples.

Synthesis Methods

1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one can be synthesized using a variety of methods, including the Pechmann condensation, the Hantzsch reaction, and the Friedlander reaction. The most commonly used method for synthesizing 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is the Pechmann condensation, which involves the reaction of 3-methyl-2-buten-1-ol with anthranilic acid in the presence of sulfuric acid. The resulting product is then dehydrated to yield 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one.

Scientific Research Applications

1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In materials science, 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been used as a building block for the synthesis of fluorescent polymers, which have potential applications in optoelectronic devices. 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has also been used as a chelating agent for the detection of metal ions in biological samples.

properties

IUPAC Name

(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-21(13-17-24-15-5-9-19-7-1-3-11-22(19)24)14-18-25-16-6-10-20-8-2-4-12-23(20)25/h1-4,7-8,11-14,17-18H,5-6,9-10,15-16H2/b17-13+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIGFXRPYGSLHX-HBKJEHTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C=CC(=O)C=CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C2C1)/C=C/C(=O)/C=C/N3C4=CC=CC=C4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one

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